molecular formula C18H20N4OS B5727378 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B5727378
M. Wt: 340.4 g/mol
InChI Key: RCAFCSYGCUYCJC-UHFFFAOYSA-N
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Description

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-amino-5-isobutyl-4H-1,2,4-triazole-3-thiol with 2-naphthylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the naphthyl group.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The naphthyl group can enhance the compound’s binding affinity and specificity, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE lies in its combination of the triazole ring with the isobutyl and naphthyl groups. This specific structure imparts unique biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12(2)9-16-20-18(22-21-16)24-11-17(23)19-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12H,9,11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAFCSYGCUYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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